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molecular formula C13H16O3 B8619717 Methyl (5,6,7,8-tetrahydronaphthalen-1-yloxy)acetate

Methyl (5,6,7,8-tetrahydronaphthalen-1-yloxy)acetate

Cat. No. B8619717
M. Wt: 220.26 g/mol
InChI Key: LIUQBUDXVMKVKZ-UHFFFAOYSA-N
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Patent
US04195093

Procedure details

10 g 5,6,7,8-tetrahyro-1-naphthol are dissolved in 150 ml 2-butanone and then 18.5 g potassium carbonate and 12.3 g methyl bromoacetate are introduced into the mixture. After having been refluxed for 24 hours, the mixture is filtered, the solvent evaporated under reduced pressure and after removal of the starting phenol soluble in aqueous basic medium, 13.1 g of final product are distilled.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][C:20]([O:22][CH3:23])=[O:21]>CC(=O)CC>[C:1]1([O:11][CH2:19][C:20]([O:22][CH3:23])=[O:21])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=2CCCCC12)O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
12.3 g
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After having been refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
after removal of the starting phenol soluble in aqueous basic medium, 13.1 g of final product
DISTILLATION
Type
DISTILLATION
Details
are distilled

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=2CCCCC12)OCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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